6-Chloro-3-iodo-1H-indazol-4-amine
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Overview
Description
6-Chloro-3-iodo-1H-indazol-4-amine is a useful research compound. Its molecular formula is C7H5ClIN3 and its molecular weight is 293.49 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fused Tetracyclic Heterocycles
Li et al. (2013) demonstrated a combinatorial approach to synthesize fused tetracyclic heterocycles, including indazol derivatives, under catalyst-free conditions. This method allows for the efficient creation of complex molecules with potential pharmaceutical applications (Li et al., 2013).
Development of Anticancer Agents
Research by Ngo Xuan Hoang et al. (2022) explored 6-aminoindazole derivatives, including 6-Chloro-3-iodo-1H-indazol-4-amine, for their antiproliferative activity against human cancer cell lines. This study identified compounds with significant growth inhibitory activity, highlighting the anticancer potential of indazole derivatives (Ngo Xuan Hoang et al., 2022).
Antitumor Activity
Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives and evaluated their antitumor activities. Some derivatives exhibited significant antitumor activities, suggesting the therapeutic potential of indazol-6-amine derivatives in cancer treatment (Chu De-qing, 2011).
Synthesis of Polycyclic Heterocycles
Lu et al. (2014) reported a catalyst-free Domino reaction utilizing indazol-6-amine to synthesize polycyclic heterocycles. This method yields compounds with potential applications in drug development and chemical biology (Lu et al., 2014).
Mechanism of Action
Target of Action
It’s known that indazole derivatives, to which this compound belongs, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that indazole derivatives can interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of activities associated with indazole derivatives, it’s likely that multiple pathways are affected .
Result of Action
One study showed that a compound from the same family had promising inhibitory effects against the k562 cell line .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-iodo-1H-indazol-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway, which is crucial for tryptophan metabolism . By inhibiting IDO1, this compound can modulate immune responses and exhibit anticancer properties. Additionally, it interacts with various proteins involved in cell signaling pathways, contributing to its biological activities.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, particularly in the G2/M phase . It influences cell signaling pathways, such as the p53/MDM2 pathway, leading to the inhibition of cell proliferation and promotion of programmed cell death. Furthermore, this compound affects gene expression and cellular metabolism, contributing to its anticancer and anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of indoleamine 2,3-dioxygenase 1 (IDO1), inhibiting its activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to the accumulation of tryptophan and a decrease in kynurenine levels, modulating immune responses and exhibiting anticancer effects. Additionally, this compound can activate or inhibit other enzymes and proteins involved in cell signaling pathways, further contributing to its biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light, temperature, and pH . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anticancer and anti-inflammatory effects without causing toxicity . At high doses, this compound can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the kynurenine pathway. By inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), this compound affects the metabolism of tryptophan and the production of kynurenine . Additionally, this compound interacts with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. These interactions contribute to its biological activities and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
6-chloro-3-iodo-2H-indazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSHXCCZFBQTBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646325 |
Source
|
Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-00-3 |
Source
|
Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.